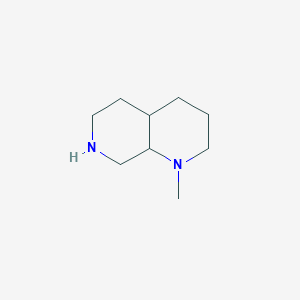
1-Methyl-decahydro-1,7-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-decahydro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a decahydro structure, meaning it is fully saturated with hydrogen atoms, and a methyl group attached to the nitrogen atom at the first position. The naphthyridine core consists of two fused pyridine rings, making it a versatile structure in medicinal and synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-decahydro-1,7-naphthyridine can be synthesized through various methods. One common approach involves the reduction of the corresponding naphthyridine precursor using sodium and ethanol . Another method includes the use of platinum oxide in an acidic solution to achieve the reduction . These methods ensure the complete saturation of the naphthyridine ring system.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes. The choice of reducing agents and solvents is crucial to ensure high yield and purity. The use of catalytic hydrogenation with platinum oxide or other suitable catalysts is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-decahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: As mentioned, the compound itself is a product of reduction reactions.
Substitution: The methyl group and hydrogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium and ethanol, or platinum oxide in acidic solutions, are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized naphthyridine derivatives.
Reduction: Fully saturated naphthyridine compounds.
Substitution: Various substituted naphthyridine derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-decahydro-1,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active molecules.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-decahydro-1,7-naphthyridine is primarily based on its interaction with biological targets. The compound can bind to specific enzymes or receptors, altering their activity. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with different nitrogen atom positions.
1,6-Naphthyridine: Known for its anticancer properties.
1,8-Naphthyridine: Used in various synthetic applications.
Uniqueness: 1-Methyl-decahydro-1,7-naphthyridine is unique due to its fully saturated structure and the presence of a methyl group at the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-1,7-naphthyridine |
InChI |
InChI=1S/C9H18N2/c1-11-6-2-3-8-4-5-10-7-9(8)11/h8-10H,2-7H2,1H3 |
InChI Key |
YZQLPYYBDJRSHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2C1CNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















